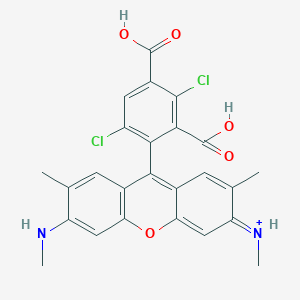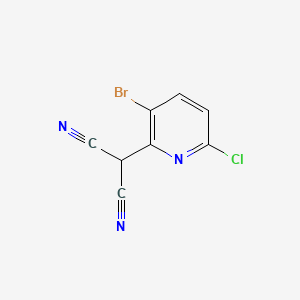
2-(3-Bromo-6-chloropyridin-2-yl)malononitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3-Bromo-6-chloro-2-pyridyl)propanedinitrile is a chemical compound with the molecular formula C8H3BrClN2. It is a derivative of pyridine, characterized by the presence of bromine and chlorine atoms on the pyridine ring, and a propanedinitrile group attached to the 2-position of the pyridine ring .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-bromo-6-chloro-2-pyridyl)propanedinitrile typically involves the reaction of 3-bromo-6-chloropyridine with malononitrile under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF). The mixture is heated to facilitate the reaction, resulting in the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial processes may incorporate purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications .
Chemical Reactions Analysis
Types of Reactions
2-(3-Bromo-6-chloro-2-pyridyl)propanedinitrile can undergo various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms on the pyridine ring can be substituted with other functional groups using appropriate reagents.
Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions, where it reacts with boronic acids in the presence of a palladium catalyst to form new carbon-carbon bonds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, and the reactions are typically carried out in polar solvents like DMF or DMSO.
Coupling Reactions: Boronic acids, palladium catalysts, and bases such as potassium carbonate are commonly used.
Major Products Formed
Substitution Reactions: Products include derivatives with various functional groups replacing the bromine or chlorine atoms.
Coupling Reactions: Products include biaryl compounds formed by the coupling of the pyridine ring with aromatic or aliphatic groups.
Scientific Research Applications
2-(3-Bromo-6-chloro-2-pyridyl)propanedinitrile has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-(3-bromo-6-chloro-2-pyridyl)propanedinitrile depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the bromine and chlorine atoms can influence the compound’s binding affinity and specificity for its targets . The propanedinitrile group can also play a role in the compound’s reactivity and stability .
Comparison with Similar Compounds
Similar Compounds
3-Bromo-6-chloropyridine-2-carbonitrile: Similar in structure but lacks the propanedinitrile group.
2-(3-Bromo-6-chloro-2-pyridinyl)acetonitrile: Similar but has an acetonitrile group instead of propanedinitrile.
Uniqueness
2-(3-Bromo-6-chloro-2-pyridyl)propanedinitrile is unique due to the presence of both bromine and chlorine atoms on the pyridine ring and the propanedinitrile group. This combination of functional groups provides distinct reactivity and potential for diverse applications in various fields .
Properties
Molecular Formula |
C8H3BrClN3 |
|---|---|
Molecular Weight |
256.48 g/mol |
IUPAC Name |
2-(3-bromo-6-chloropyridin-2-yl)propanedinitrile |
InChI |
InChI=1S/C8H3BrClN3/c9-6-1-2-7(10)13-8(6)5(3-11)4-12/h1-2,5H |
InChI Key |
WHWIMWHCNOUCKT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=NC(=C1Br)C(C#N)C#N)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


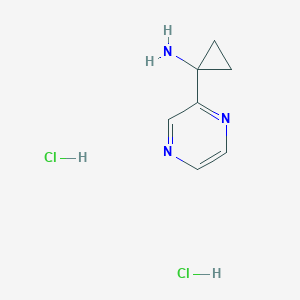
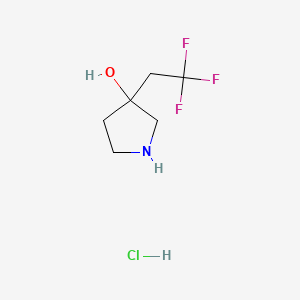
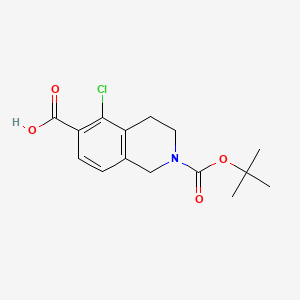
![Ethyl 5-fluoro-2-oxo-3-azabicyclo[3.1.1]heptane-1-carboxylate](/img/structure/B13901902.png)
![6-Chloro-3-iodo-imidazo[1,2-B]pyridazin-2-amine](/img/structure/B13901907.png)
![(1R, 5S)-1-Hydroxymethyl-2-aza-bicyclo[3.1.0]hexane-2-carboxylic acid tert-butyl ester](/img/structure/B13901909.png)
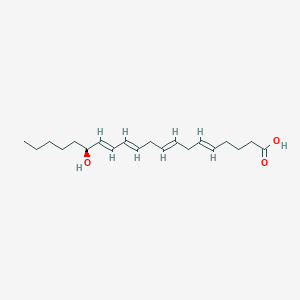
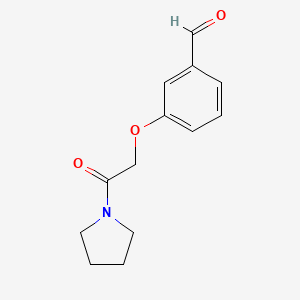
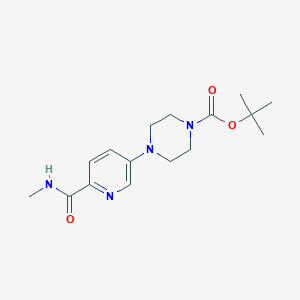
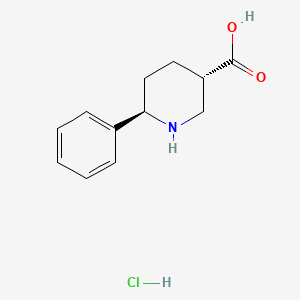
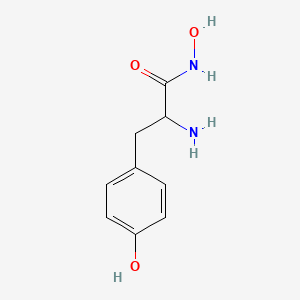
![3-methylsulfonylsulfanyl-N-(1,2,3,10-tetramethoxy-9-oxo-6,7-dihydro-5H-benzo[a]heptalen-7-yl)propanamide](/img/structure/B13901941.png)
